3-Chloro-2,4-difluorobenzoyl chloride
Overview
Description
3-Chloro-2,4-difluorobenzoyl chloride is a useful research compound. Its molecular formula is C7H2Cl2F2O and its molecular weight is 210.99 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Material Science Applications
Chemical Synthesis : Chloro and difluorobenzoyl chlorides, including compounds similar to 3-chloro-2,4-difluorobenzoyl chloride, are extensively used in chemical syntheses. For instance, the synthesis of high-purity difluorobenzene derivatives, which serve as intermediates for active pharmaceutical ingredients and agrochemicals, relies on chloro and difluorobenzoyl chlorides for directing fluorine substitution and achieving desired molecular architectures (Moore, 2003). These compounds facilitate the creation of molecules with specific electronic and steric properties critical for biological activity or material performance.
Material Science : The precise electronic and structural modifications achievable with difluorobenzoyl chlorides, including this compound, underpin their importance in material science. They are used to tailor the properties of materials, such as in the synthesis of lanthanide complexes, which have applications ranging from luminescent materials to catalysts (Tang et al., 2013). The ability to finely adjust the electronic nature of these complexes through the introduction of chloro and difluorobenzoyl chloride derivatives highlights their significance in developing new materials with unique properties.
Environmental and Analytical Chemistry : Research on the degradation of chlorinated aromatic compounds, which are structurally related to this compound, provides insights into environmental remediation techniques. Studies on gamma irradiation-induced degradation offer perspectives on treating effluent containing chlorinated organics, potentially guiding the development of methods to handle waste from synthetic processes involving chloro and difluorobenzoyl chlorides (Chu & Wang, 2016).
Mechanism of Action
Mode of Action
3-Chloro-2,4-difluorobenzoyl chloride, like other acyl chlorides, is a reactive compound that can participate in nucleophilic acyl substitution reactions . It can react with nucleophiles such as amines or alcohols to form amides or esters, respectively. The chlorine atom is displaced in these reactions, which results in the formation of a new carbon-nitrogen or carbon-oxygen bond .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, its reactivity means it could potentially react with water or other substances in the environment, which could affect its stability and activity. Additionally, factors such as pH and temperature could influence the rate of its reactions.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known to be a specialty product for proteomics research , but the specific enzymes, proteins, and other biomolecules it interacts with are not documented in the available literature.
Cellular Effects
It is used in research settings
Molecular Mechanism
It is known that it has a role in proteomics research , but the specifics of its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not documented in the available literature.
Properties
IUPAC Name |
3-chloro-2,4-difluorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F2O/c8-5-4(10)2-1-3(6(5)11)7(9)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKKQSXUVHMKGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)Cl)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378537 | |
Record name | 3-Chloro-2,4-difluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157373-00-7 | |
Record name | 3-Chloro-2,4-difluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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